molecular formula C7H11NO3 B13221969 5-Methyl-2-oxopiperidine-3-carboxylic acid

5-Methyl-2-oxopiperidine-3-carboxylic acid

Katalognummer: B13221969
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: ZGOIULMLGDHBPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-oxopiperidine-3-carboxylic acid is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in pharmaceuticals and organic synthesis. This compound is characterized by a six-membered ring containing one nitrogen atom and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylglutaronitrile with ammonia, followed by hydrolysis to yield the desired product. Another approach involves the hydrogenation of 5-methyl-2-oxopiperidine-3-carbonitrile under specific conditions to obtain the carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. The use of palladium or platinum catalysts under controlled temperature and pressure conditions ensures high yield and purity. Additionally, continuous flow reactors are sometimes utilized to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions typically yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Formation of 5-methyl-2-oxopiperidine-3-aldehyde.

    Reduction: Production of 5-methyl-2-hydroxypiperidine-3-carboxylic acid.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is a precursor in the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-Oxopiperidine-3-carboxylic acid
  • 5-Methyl-2-oxopiperidine-3-carbonitrile
  • Pipecolic acid (piperidine-2-carboxylic acid)

Comparison: 5-Methyl-2-oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

5-methyl-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI-Schlüssel

ZGOIULMLGDHBPV-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C(=O)NC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.